molecular formula C26H29FN4O2 B2913146 9-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one CAS No. 1251676-06-8

9-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one

Cat. No.: B2913146
CAS No.: 1251676-06-8
M. Wt: 448.542
InChI Key: RDRPGMWHMZHSRB-UHFFFAOYSA-N
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Description

The compound 9-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one is a complex organic molecule that features a piperazine ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

9-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one: undergoes several types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the fluorophenyl group.

    Reduction: Reduction reactions can target the carbonyl groups within the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

9-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one: has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one involves its interaction with specific molecular targets in the body:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one: is unique due to its complex diazatricyclo structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with neurotransmitter receptors, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-7,8-dimethyl-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN4O2/c1-17-14-22-24(15-18(17)2)31(26(33)19-6-5-8-21(19)28-22)16-25(32)30-12-10-29(11-13-30)23-9-4-3-7-20(23)27/h3-4,7,9,14-15,19H,5-6,8,10-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRPGMWHMZHSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=O)C3CCCC3=N2)CC(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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